![molecular formula C15H22FN3O3S B2757221 (E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide CAS No. 2411338-33-3](/img/structure/B2757221.png)
(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK.
Mécanisme D'action
TAK-659 acts as a potent inhibitor of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, TAK-659 disrupts the signaling pathway and prevents the activation and proliferation of cancer cells.
Biochemical and Physiological Effects:
The inhibition of BTK by TAK-659 has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of cytokine production. Additionally, TAK-659 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising candidate for the treatment of various types of cancer. However, the limitations of TAK-659 include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for the research and development of TAK-659, including:
1. Investigating the safety and efficacy of TAK-659 in clinical trials for the treatment of various types of cancer.
2. Developing novel formulations of TAK-659 to improve its pharmacokinetic properties and reduce potential toxicity.
3. Studying the potential use of TAK-659 in combination with other cancer treatments to enhance efficacy and reduce side effects.
4. Investigating the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory conditions.
5. Developing new BTK inhibitors with improved potency and selectivity for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 2-fluoro-4-sulfamoylphenylacetic acid with 2-bromo-1-(dimethylamino)propan-2-ol to yield the intermediate compound. The intermediate compound is then reacted with (E)-4-(bromomethylidene)-N,N-dimethylbenzenamine to produce the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential application in the treatment of various types of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the B-cell receptor signaling pathway.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-15(2,18-14(20)6-5-9-19(3)4)12-8-7-11(10-13(12)16)23(17,21)22/h5-8,10H,9H2,1-4H3,(H,18,20)(H2,17,21,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDBWXKHHOLNOS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.